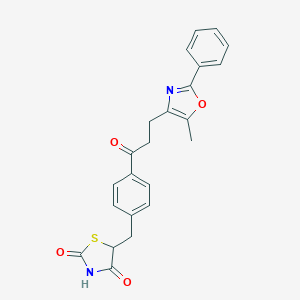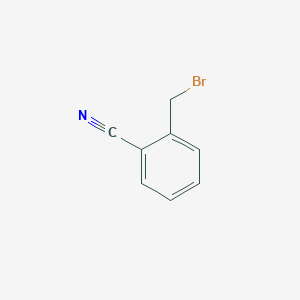
2-(3-Methoxyallylidene)malonic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(3-methoxyallylidene)malonate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . It is a derivative of malonic acid and is characterized by the presence of a methoxyallylidene group. This compound is primarily used in research and industrial applications due to its versatile reactivity and potential for forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-methoxyallylidene)malonate can be synthesized through several methods. One common approach involves the condensation of dimethyl malonate with an appropriate aldehyde under basic conditions. For instance, the reaction of dimethyl malonate with 3-methoxyacrolein in the presence of a base such as sodium methoxide can yield the desired product .
Industrial Production Methods
Industrial production of dimethyl malonate typically involves the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid as a catalyst. This method is efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxyallylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 2-(3-methoxyallylidene)malonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl 2-(3-methoxyallylidene)malonate involves its ability to undergo various chemical transformations. For example, in a base-catalyzed reaction, the compound can form enolates that participate in nucleophilic addition reactions. This reactivity is crucial for its role in forming complex organic molecules . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the synthesis .
Comparación Con Compuestos Similares
Dimethyl 2-(3-methoxyallylidene)malonate can be compared with other malonate derivatives, such as:
Dimethyl malonate: A simpler derivative used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid with similar reactivity but different solubility and physical properties.
Methyl 2-(3-methoxyallylidene)malonate: A closely related compound with one less methoxy group, affecting its reactivity and applications.
Propiedades
IUPAC Name |
dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNTZJTOBIOHL-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)





![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)



